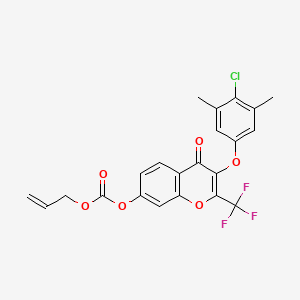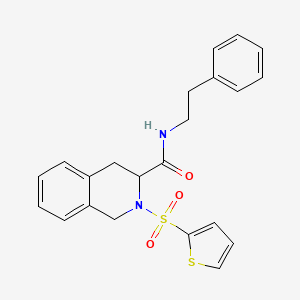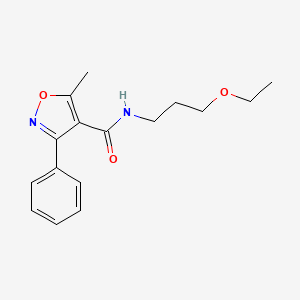
allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” typically involves multiple steps:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the prop-2-en-1-yl carbonate group: This can be done through a carbonate esterification reaction using prop-2-en-1-ol and a carbonate source like phosgene or a carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Quinones or hydroxy derivatives.
Reduction products: Alcohols or amines.
Substitution products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry
Polymer Synthesis: Use in the synthesis of specialty polymers with unique properties.
作用机制
The mechanism by which “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It might disrupt microbial cell membranes or interfere with essential metabolic pathways.
相似化合物的比较
Similar Compounds
- 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(methyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate
- 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(ethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group in “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
属性
分子式 |
C22H16ClF3O6 |
|---|---|
分子量 |
468.8 g/mol |
IUPAC 名称 |
[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate |
InChI |
InChI=1S/C22H16ClF3O6/c1-4-7-29-21(28)31-13-5-6-15-16(10-13)32-20(22(24,25)26)19(18(15)27)30-14-8-11(2)17(23)12(3)9-14/h4-6,8-10H,1,7H2,2-3H3 |
InChI 键 |
YDMXZOOHAJQSSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15028186.png)
![2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028199.png)


![methyl (2Z)-3-(furan-2-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoate](/img/structure/B15028224.png)
![methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028228.png)
![methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15028238.png)

![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028251.png)
![ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028270.png)
![{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028283.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15028299.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028301.png)
